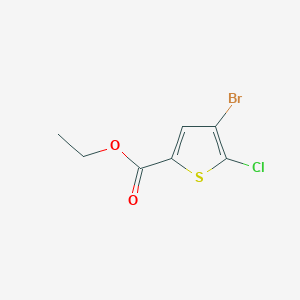

Ethyl 4-bromo-5-chlorothiophene-2-carboxylate

Description

Ethyl 4-bromo-5-chlorothiophene-2-carboxylate (C₇H₆BrClO₂S, MW: 269.57 g/mol) is a heterocyclic compound featuring a thiophene ring substituted with bromine (position 4), chlorine (position 5), and an ethyl ester group (position 2). The bromine and chlorine substituents impart electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig). The ethyl ester group balances steric bulk and solubility, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

ethyl 4-bromo-5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUIWINTIHNUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-bromo-5-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives. One common method is the bromination of 2-chlorothiophene followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a solvent like dichloromethane and a catalyst such as aluminum chloride to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-bromo-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Ethyl 4-bromo-5-chlorothiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.

Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

Chemical Biology: Researchers use it to study the interactions of thiophene derivatives with biological targets, aiding in the design of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-chlorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects . The thiophene ring itself can participate in π-π stacking interactions and hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiophene Carboxylates: Ester Variants

The ester group significantly impacts physical properties and reactivity. Key analogs include:

Table 1: Comparison of Ester Variants

Key Findings :

- Molecular Weight : Ethyl > Methyl by ~14 g/mol; tert-Butyl > Ethyl by ~28 g/mol due to the bulkier ester group.

- Stability : tert-Butyl esters require refrigeration (2–8°C), suggesting lower thermal stability compared to ethyl or methyl analogs .

- Reactivity : Methyl esters hydrolyze faster under basic conditions, whereas tert-butyl esters are cleaved under acidic conditions. Ethyl esters offer intermediate stability .

Positional Isomers and Heterocyclic Analogs

Substituent positions and heterocycle type influence electronic properties:

Table 2: Comparison with Positional Isomers

Key Findings :

Collision Cross-Section (CCS) and Analytical Profiles

Mthis compound exhibits a predicted CCS of 136.2 Ų for [M+H]⁺, useful for ion mobility spectrometry . Ethyl and tert-butyl analogs lack reported CCS data, highlighting a research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.